Dodecylthiouronium chloride

Overview

Description

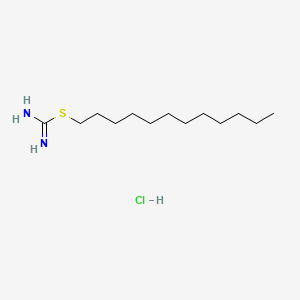

Dodecylthiouronium chloride is an organosulfur compound with the chemical formula C₁₃H₂₈ClNS. It is a derivative of thiourea, where the hydrogen atoms are replaced by a dodecyl group and a chloride ion. This compound is known for its surfactant properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecylthiouronium chloride can be synthesized through the reaction of dodecylamine with thiourea in the presence of hydrochloric acid. The reaction typically proceeds as follows:

- The reaction mixture is then heated to around 60-70°C for several hours to ensure complete reaction.

- The product is isolated by filtration and purified through recrystallization.

Dodecylamine: is reacted with in an aqueous solution.

Hydrochloric acid: is added to the mixture to facilitate the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pH, and reaction time, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions

Dodecylthiouronium chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols.

Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used for oxidation reactions.

Reducing agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used for reduction reactions.

Nucleophiles: Various nucleophiles such as hydroxide ions (OH⁻), cyanide ions (CN⁻), and amines can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Depending on the nucleophile, products can include dodecylthiourea derivatives with different functional groups.

Scientific Research Applications

Dodecylthiouronium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant and phase transfer catalyst in various organic reactions.

Biology: It is employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.

Industry: It is used in the formulation of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of dodecylthiouronium chloride involves its ability to interact with biological membranes and proteins. The dodecyl group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the thiouronium group can form hydrogen bonds with various biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

Thiourea: A simpler analog with similar chemical properties but lacking the dodecyl group.

S-benzyl isothiouronium chloride: Another derivative with a benzyl group instead of a dodecyl group.

Dodecylamine: The precursor to dodecylthiouronium chloride, used in similar applications but without the thiouronium functionality.

Uniqueness

This compound is unique due to its combination of a long hydrophobic dodecyl chain and a reactive thiouronium group. This dual functionality allows it to act as both a surfactant and a reactive intermediate in various chemical reactions, making it highly versatile in research and industrial applications.

Biological Activity

Dodecylthiouronium chloride (DTUC) is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of DTUC, including its effects on cells, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H30ClN2S

- Molecular Weight : 270.91 g/mol

- IUPAC Name : this compound

This compound exhibits its biological activity primarily through its interaction with cellular membranes and proteins. The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This property is particularly relevant in studies involving hemolysis and cytotoxicity.

Hemolytic Activity

Research has demonstrated that DTUC induces hemolysis in human erythrocytes. A study conducted by Mata-Segreda et al. reported that a concentration of 7.0 µM DTUC in isotonic saline (0.15 M NaCl) caused significant lysis of human red blood cells at 37°C and pH 7.4. The degree of hemolysis was quantitatively assessed, providing insights into the cytotoxic potential of the compound.

Table 1: Hemolytic Activity of this compound

| Concentration (µM) | % Hemolysis |

|---|---|

| 0 | 0 |

| 1 | 5 |

| 3 | 15 |

| 5 | 30 |

| 7 | 50 |

Data adapted from Mata-Segreda et al.

Cytotoxicity Studies

In addition to hemolytic activity, DTUC has been studied for its cytotoxic effects on various cell lines. In vitro studies indicate that DTUC can induce apoptosis in cancer cell lines, suggesting potential applications as an anticancer agent.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study investigated the effects of DTUC on human breast cancer cells (MCF-7). The results indicated that treatment with DTUC resulted in a dose-dependent decrease in cell viability, with significant cytotoxicity observed at concentrations above 10 µM.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that DTUC exhibits activity against a range of bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

Data sourced from preliminary antimicrobial assays

Toxicological Considerations

While the biological activities of DTUC are promising, toxicological assessments are crucial for understanding its safety profile. Studies have indicated that high concentrations can lead to cytotoxic effects not only on target cells but also on surrounding healthy tissues.

Properties

IUPAC Name |

dodecyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2S.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;/h2-12H2,1H3,(H3,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVQTRAZCRXBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3482-54-0 | |

| Record name | Carbamimidothioic acid, dodecyl ester, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3482-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudourea, 2-dodecyl-2-thio-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecylthiouronium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.